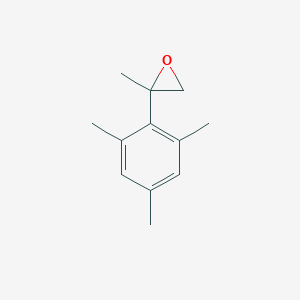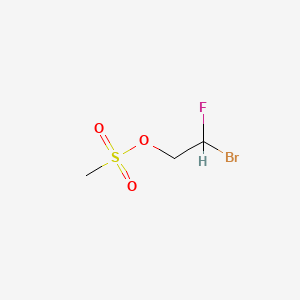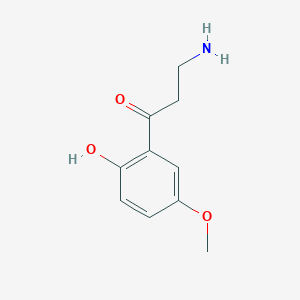
3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone is an organic compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanone moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
- 3-Amino-1-(4-hydroxyphenyl)-1-propanone
- 3-Amino-1-(2-hydroxy-4-methoxyphenyl)-1-propanone
- 3-Amino-1-(2-hydroxy-3-methoxyphenyl)-1-propanone
Comparison: Compared to these similar compounds, 3-Amino-1-(2-hydroxy-5-methoxyphenyl)-1-propanone is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure influences its reactivity and interaction with biological targets, making it a compound of particular interest in research.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
3-amino-1-(2-hydroxy-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5,11H2,1H3 |
Clave InChI |
XIJMQIWKZNOIQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


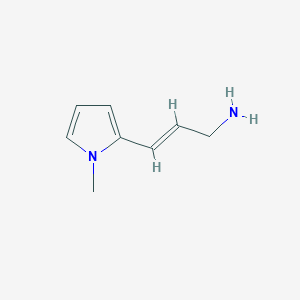
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

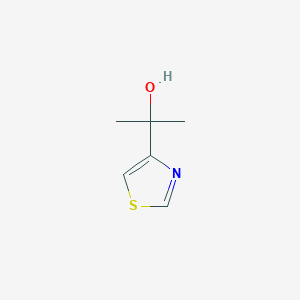
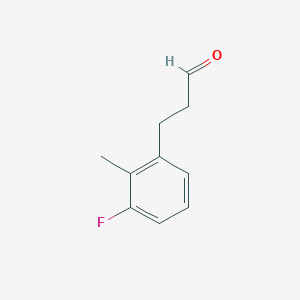


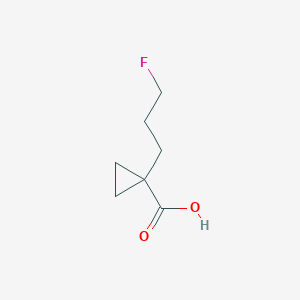
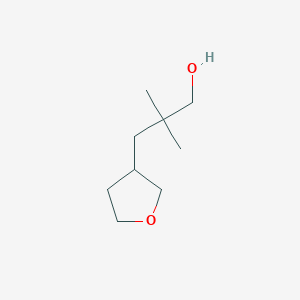
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)

